赤霉素A29

描述

Synthesis Analysis

Gibberellin A29 can be synthesized from Gibberellin A3, as demonstrated in a study where Gibberellin A3 was converted into ent-13-hydroxy-2-oxo-20-norgibberella-1(10),16-diene-7,19-dioic acid, a catabolite of Gibberellin A29. This synthesis pathway helped establish the structure of a catabolite of Gibberellin A29 in developing seeds of Pisum sativum, highlighting the metabolic transformation Gibberellin A29 undergoes in plant systems (Gaskin, Kirkwood, & Macmillan, 1981).

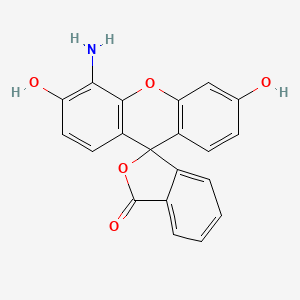

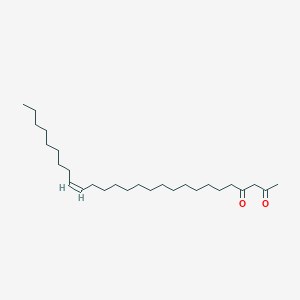

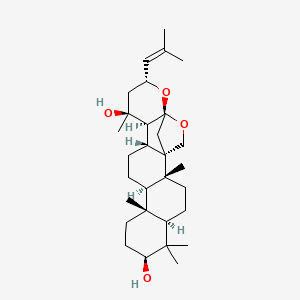

Molecular Structure Analysis

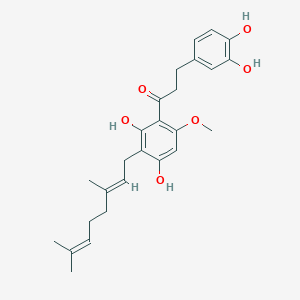

The molecular structure of Gibberellin A29 is closely related to other gibberellins, featuring the gibberellin backbone with specific functional groups that define its activity. While detailed structural analyses of Gibberellin A29 specifically are scarce, the general structure of gibberellins includes four rings (labeled A, B, C, and D) with various degrees of oxidation on the rings that affect their physiological activity. The synthesis and structural elucidation of related gibberellins provide insights into the functional groups necessary for their biological activity.

Chemical Reactions and Properties

Gibberellin A29, like other gibberellins, participates in various biochemical pathways within plants. The conversion of Gibberellin A29 to its catabolites and related compounds involves oxidation, reduction, and rearrangement reactions, reflecting its dynamic role in plant growth regulation. The partial synthesis from Gibberellin A3 to a known catabolite of Gibberellin A29 demonstrates the chemical transformations these molecules can undergo in biological contexts (Gaskin, Kirkwood, & Macmillan, 1981).

科学研究应用

在植物生长和种子发育中的作用:

- 赤霉素A29(GA29)与其他赤霉素(GAs)一起在豌豆植物(Pisum sativum)的豆荚和种子中被发现。这些赤霉素,尤其是GA1,与豆荚大小相关,表明其在豆荚生长和种子发育中具有调节作用。据观察,虽然GA29在种子膨大过程中积累,但它似乎对于正常的种子发育或随后的萌发是不必要的(García-Martínez, Sponsel, & Gaskin, 2004)。

赤霉素诱导的蛋白质相互作用:

- 赤霉素与其核受体赤霉素不敏感矮化1(GID1)和转录调节因子DELLA蛋白的相互作用是赤霉素信号传导中的一个关键机制。这种相互作用调节基因表达,对于理解植物中赤霉素感知的分子机制至关重要(Murase, Hirano, Sun, & Hakoshima, 2008)。

在气道上皮细胞中的抗炎作用:

- 赤霉素GA3(与GA29密切相关)已证明在气道上皮细胞中具有抗炎作用。这归因于锌指蛋白A20的诱导,该蛋白调节NF‐κB驱动的炎症(Reihill et al., 2016)。

赤霉素受体和信号传导:

- 对赤霉素的可溶性受体GID1的研究极大地促进了我们对植物中赤霉素信号传导的理解。GID1以赤霉素依赖性方式与水稻DELLA蛋白SLR1的相互作用提供了对赤霉素诱导的植物生长刺激的分子基础的见解(Ueguchi-Tanaka et al., 2005)。

在赤霉素代谢和调控中的作用:

- GA29是复杂的赤霉素代谢途径的一部分,该途径调节植物中多样的生长和发育过程。最近的研究揭示了赤霉素代谢中以前未被认识的失活机制,表明生物合成和失活途径都受到发育和环境信号的严格调控(Yamaguchi, 2008)。

未来方向

属性

IUPAC Name |

(1R,2R,5S,8S,9S,10R,11R,13R)-5,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-9-5-17-8-18(9,24)4-3-11(17)19-7-10(20)6-16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12-,13-,16-,17+,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBYHSYZKIAJDA-WWSAFQOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H](C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gibberellin A29 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(R)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoylamino]-1-phenylethylamino]-4-oxobutyric acid](/img/structure/B1254782.png)

![8-Azabicyclo[3.2.1]octane-2,6-diol 6-acetate](/img/structure/B1254785.png)

![(2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1254802.png)